molecular formula C7H5Cl2F3N2O B15045689 2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride

2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride

Cat. No.: B15045689
M. Wt: 261.03 g/mol
InChI Key: IGMCOMFRXDLRGR-UHFFFAOYSA-N
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Description

2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride is a reactive acyl chloride derivative featuring a pyrazole ring substituted with chlorine (Cl), methyl (Me), and trifluoromethyl (CF₃) groups. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. The trifluoromethyl group enhances electrophilicity, while the chlorine atom contributes to steric and electronic modulation, making it a versatile building block for nucleophilic acyl substitution reactions .

Properties

Molecular Formula

C7H5Cl2F3N2O

Molecular Weight

261.03 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl chloride

InChI

InChI=1S/C7H5Cl2F3N2O/c1-3-5(9)6(7(10,11)12)13-14(3)2-4(8)15/h2H2,1H3

InChI Key

IGMCOMFRXDLRGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride typically involves the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole with acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The pyrazole ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride is a pyrazole derivative featuring a chloro group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, along with an acetyl chloride functional group. The molecular weight of the compound is approximately 261.03 g/mol. It exhibits biological activity, particularly as an enzyme inhibitor. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes effectively and interact with intracellular targets, including enzymes and receptors.

Scientific Research Applications

This compound has diverse applications across various fields. Interaction studies have indicated that this compound can effectively inhibit certain enzymes related to metabolic pathways, suggesting potential therapeutic uses.

Pharmaceutical Research

  • Enzyme Inhibition The compound binds to the active sites of enzymes, inhibiting their activity. The acetyl chloride moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. This mechanism suggests applications in developing inhibitors for therapeutic targets.
  • Interaction Studies Research indicates that this compound can effectively inhibit certain enzymes related to metabolic pathways, suggesting potential therapeutic uses. Further studies could elucidate its interactions with various biological targets, enhancing understanding of its pharmacological potential.

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-5-methylpyrazoleLacks trifluoromethyl groupSimpler structure; less lipophilicity
3-Trifluoromethyl-1H-pyrazoleNo chloro or acetyl groupsDifferent reactivity profile
Acetylated pyrazolesVarying substituents on pyrazole ringDiverse biological activities

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. Additionally, the acetyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related pyrazole derivatives, chloroacetyl-containing compounds, and trifluoromethyl-substituted heterocycles (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Pyrazole Functional Group Reactivity Application Reference
2-[4-Cl-5-Me-3-CF₃-pyrazolyl]acetyl chloride 4-Cl, 5-Me, 3-CF₃ Acetyl chloride High Intermediate in synthesis
G.5.4 (Oxysterol inhibitor) 3-CF₂H, 5-Me Acetyl-piperidine link Moderate Fungicide
Chlorodenafil Phenyl-chloroacetyl Chloroacetyl Moderate PDE inhibitor (pharma)
4,5-Dichloro-2-CF₃-benzimidazole 4,5-Cl, 2-CF₃ Benzimidazole Low Agrochemical
Key Observations:

Reactivity Trends :

  • The target compound’s acetyl chloride group confers higher reactivity compared to carboxamides (e.g., G.5.4) or chloroacetyl derivatives (e.g., Chlorodenafil). This makes it more effective in acyl transfer reactions but necessitates stringent moisture-free handling .
  • The trifluoromethyl group on the pyrazole ring enhances electron-withdrawing effects, increasing the electrophilicity of the adjacent carbonyl carbon compared to difluoromethyl (CF₂H) analogs like G.5.4 .

Substituent Effects: Chlorine Position: The 4-chloro substituent in the target compound may sterically hinder nucleophilic attacks compared to 3-chloro analogs, influencing regioselectivity in reactions. Trifluoromethyl vs.

Biological Activity :

  • While Chlorodenafil’s chloroacetyl group is linked to phosphodiesterase (PDE) inhibition, the target compound’s pyrazole-acetyl chloride structure may target different enzymes, such as those involved in lipid biosynthesis (e.g., oxysterol-binding proteins) .
  • The benzimidazole derivative () shares CF₃ and Cl substituents but lacks the acetyl chloride functionality, resulting in lower reactivity and distinct applications in crop protection .

Stability and Compatibility

  • Moisture Sensitivity : The acetyl chloride group in the target compound is highly moisture-sensitive, unlike carboxamides (e.g., G.5.4) or benzimidazoles. This necessitates storage under inert conditions .

Biological Activity

2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride is a pyrazole derivative with significant biological activity, particularly as an enzyme inhibitor. The compound's unique structure, featuring a trifluoromethyl group, enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related case studies.

  • Molecular Formula : C7H6ClF3N2O
  • Molecular Weight : 226.58 g/mol
  • CAS Number : 808764-27-4

The primary mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their catalytic activity. The acetyl chloride moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
  • Lipophilicity : The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating its ability to cross cell membranes and reach intracellular targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development.
  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds can exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and HepG2 .
  • Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory properties, which may be attributed to their ability to modulate signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

StudyFindings
Mamedova et al. (2020)Identified anticancer activity against HeLa cells and moderate toxicity on human dermal fibroblasts .
ResearchGate Study (2014)Highlighted the potential for pyrazole derivatives as antitumor agents, with specific compounds showing IC50 values in low micromolar ranges against various cancer cell lines .
MDPI Review (2023)Discussed aminopyrazole-based compounds with sub-micromolar activity against bacterial strains such as MRSA and MSSA .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-5-methylpyrazoleLacks trifluoromethyl groupSimpler structure; less lipophilicity
3-Trifluoromethyl-1H-pyrazoleNo chloro or acetyl groupsDifferent reactivity profile
Acetylated pyrazolesVarying substituents on pyrazole ringDiverse biological activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride?

  • Methodology :

  • Pyrazole Core Synthesis : Begin with cyclocondensation of β-keto esters or hydrazines to form the pyrazole ring. Chlorination at the 4-position and trifluoromethylation at the 3-position can be achieved using reagents like POCl₃ and Ruppert-Prakash reagents (e.g., TMSCF₃) .
  • Acetylation : React the pyrazole intermediate with chloroacetyl chloride under anhydrous conditions. Use a base (e.g., Et₃N) to neutralize HCl byproducts and maintain reaction efficiency .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from dichloromethane/hexane mixtures to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence and position of the trifluoromethyl group (δ ~ -60 to -65 ppm). ¹H NMR can resolve the methyl group (δ ~ 2.5 ppm) and acetyl chloride protons (δ ~ 4.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS can verify the exact mass (calc. for C₈H₅ClF₃N₂O: ~274.03 g/mol) and isotopic patterns .
  • IR Spectroscopy : Confirm the acetyl chloride carbonyl stretch (~1800 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

Q. What are the key stability considerations for handling this compound?

  • Reactivity :

  • Hydrolyzes rapidly in moisture to form carboxylic acids; store under inert gas (Ar/N₂) in anhydrous solvents (e.g., THF, DCM) .
  • Avoid contact with nucleophiles (amines, alcohols) and reducing agents (e.g., LiAlH₄), which can trigger unintended acylations or decomposition .
    • Storage : Use amber vials at -20°C to prevent photodegradation and thermal decomposition.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this acetyl chloride in nucleophilic acyl substitution reactions?

  • Mechanistic Insight :

  • The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 3-position substituent may reduce accessibility, requiring optimized reaction temperatures (e.g., 0–25°C) .
  • Case Study : In synthesizing piperidine-linked pyridine carboxamides (e.g., G.5.8 in ), this compound acts as a key acylating agent, where regioselectivity is controlled by the pyrazole’s substitution pattern .

Q. What strategies can mitigate side reactions during coupling with sterically hindered nucleophiles?

  • Experimental Design :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation rates with bulky amines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of hindered nucleophiles.
  • Stepwise Activation : Convert the acetyl chloride to a mixed anhydride (e.g., with ClCO₂Et) for milder reactivity .

Q. How can computational modeling predict the compound’s reactivity in drug discovery contexts?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study transition states in acyl transfer reactions.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis. For example, pyrazole-acetyl analogs in show promise as OSBP inhibitors .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

  • Advanced Analytics :

  • LC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate hydrolyzed byproducts (e.g., carboxylic acids).
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., 4-chloro-5-methyl-3-(trifluoromethyl)pyrazole) to identify overlapping signals .

Key Safety Notes

  • Hazardous Incompatibilities : Reacts violently with isocyanates, oxidizers (e.g., peroxides), and reducing agents. Use explosion-proof fume hoods and personal protective equipment (PPE) .
  • Decomposition Products : Thermal degradation releases toxic gases (Cl₂, HF, CO). Equip labs with scrubbers and real-time gas monitors .

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